molecular formula C3F9LaO9S3 B104890 Lanthanum(III) trifluoromethanesulfonate CAS No. 52093-26-2

Lanthanum(III) trifluoromethanesulfonate

Cat. No. B104890
CAS RN: 52093-26-2
M. Wt: 586.1 g/mol
InChI Key: WGJJZRVGLPOKQT-UHFFFAOYSA-K
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Patent
US04219540

Procedure details

Lanthanum carbonate (15 g.) and trifluoromethanesulfonic acid (22.5 g) are combined as described in Example II. The solution is evaporated at reduced pressure and the residue, dried over sulfuric acid in dessicator. The product obtained, 20.4 g., gave the following analysis: % La 22.06; % S 15.88; % H2O 5.61, indicating an Al:S ratio of 1:3.12.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
La
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[La+3:5].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[F:15][C:16]([F:22])([F:21])[S:17]([OH:20])(=[O:19])=[O:18]>O>[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18].[La+3:5].[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18].[F:15][C:16]([F:22])([F:21])[S:17]([O-:20])(=[O:19])=[O:18] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
La
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated at reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue, dried over sulfuric acid in dessicator
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
, gave the following analysis

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)[O-])(F)F.[La+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.